DHODH Inhibitory Potency: Sub-Nanomolar IC50 vs. Comparator Compounds from Same Patent Assay
In a standardized recombinant human DHODH enzymatic assay, 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid (identified as Compound 4 in US12162877) exhibits an IC50 of 1.20 nM [1]. This potency is 1.5-fold stronger than brequinar (IC50 1.80 nM), 3.6-fold stronger than Compound 5 (IC50 4.30 nM), and more than 600-fold stronger than Compound 8 (IC50 760 nM) when tested under identical conditions [2].
| Evidence Dimension | Human DHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Brequinar (IC50 = 1.80 nM); Compound 5 (IC50 = 4.30 nM); Compound 8 (IC50 = 760 nM) |
| Quantified Difference | 1.5-fold vs. brequinar; 3.6-fold vs. Compound 5; >600-fold vs. Compound 8 |
| Conditions | Recombinant N-terminal GST-tagged human DHODH (residues 31–395) expressed in E. coli BL21(DE3); DCIP reduction assay |
Why This Matters
Superior on-target potency translates to lower compound usage in screening campaigns and potentially reduced off-target effects at effective concentrations.
- [1] BindingDB. (n.d.). BDBM50281169 (CHEMBL4173846, US12162877 Compound 4). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50281169&tag=rep&fil=ic50&submit=summary. View Source
- [2] BindingDB. (n.d.). BDBM50281170 (CHEMBL4165923, US12162877 Compound 5); BDBM50281167 (CHEMBL4175712, US12162877 Compound 8); BDBM15339 (Brequinar). Retrieved from http://ww.w.bindingdb.org. View Source
